Cas no 2228019-97-2 ((3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid)

(3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid structure
2228019-97-2 structure
Product Name:(3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid
CAS No:2228019-97-2
MF:C12H20O3
MW:212.285404205322
CID:6181394
PubChem ID:165708560
Update Time:2025-10-22

(3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1813012
    • 2228019-97-2
    • (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid
    • Inchi: 1S/C12H20O3/c1-12(2)7-3-4-8(9(12)5-7)10(13)6-11(14)15/h7-10,13H,3-6H2,1-2H3,(H,14,15)/t7-,8?,9-,10+/m0/s1
    • InChI Key: UCNRUFVKDYCTDQ-BFARCFIYSA-N
    • SMILES: O[C@H](CC(=O)O)C1CC[C@H]2C[C@@H]1C2(C)C

Computed Properties

  • Exact Mass: 212.14124450g/mol
  • Monoisotopic Mass: 212.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5Ų

(3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid Pricemore >>

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Additional information on (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid

Exploring (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic Acid (CAS No. 2228019-97-2): Properties, Applications, and Market Insights

The compound (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid (CAS No. 2228019-97-2) is a chiral organic molecule with a unique bicyclic structure. This compound belongs to the class of hydroxypropanoic acid derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile intermediate for further chemical modifications.

From a structural perspective, the molecule features a bicyclo[3.1.1]heptane core with two methyl groups at the 6-position, creating a sterically hindered environment. The (3R)-3-hydroxypropanoic acid moiety is attached to the bicyclic system, introducing an additional chiral center. This specific stereochemistry (3R,1S,5S) is crucial for its biological activity and interaction with enzymes or receptors in potential applications.

The synthesis of (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid typically involves multi-step organic transformations. Common approaches include asymmetric synthesis methods to control the stereochemistry at the 3-position, often employing chiral catalysts or auxiliaries. The bicyclic framework is usually constructed through cyclization reactions of appropriate precursors, followed by introduction of the hydroxypropanoic acid side chain.

In pharmaceutical research, this compound has attracted attention due to its structural similarity to various bioactive molecules. The bicyclo[3.1.1]heptane scaffold resembles natural product frameworks found in many therapeutic agents. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of chiral pharmaceuticals where stereochemistry plays a critical role in biological activity.

The compound's physicochemical properties make it suitable for various applications. Its hydroxypropanoic acid moiety provides a handle for further derivatization, while the bicyclic system offers rigidity to the molecular structure. These characteristics are valuable in medicinal chemistry for designing molecules with improved pharmacokinetic properties and target binding affinity.

Recent trends in green chemistry have spurred interest in developing more sustainable synthetic routes to compounds like (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid. Researchers are exploring biocatalytic methods and flow chemistry approaches to reduce waste and improve atom economy in its production. These developments align with the growing demand for environmentally friendly chemical processes in the pharmaceutical and fine chemical industries.

In the flavor and fragrance industry, derivatives of this compound may find applications due to the unique structural features of the bicyclo[3.1.1]heptane system. Such frameworks often contribute to distinctive olfactory properties, making them valuable for creating novel scent molecules. The chiral nature of the compound allows for the development of enantiomerically pure fragrance ingredients with potentially different odor characteristics.

The global market for chiral building blocks like (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid is experiencing steady growth, driven by increasing demand from the pharmaceutical sector. As drug developers focus more on enantiomerically pure compounds, the need for sophisticated chiral intermediates continues to rise. Market analysts project significant opportunities for manufacturers who can provide high-purity versions of such specialty chemicals.

Quality control of 2228019-97-2 typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to verify enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm structural identity. These rigorous analytical methods ensure the compound meets the stringent requirements of pharmaceutical applications.

From a regulatory perspective, (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid is generally regarded as safe for research and development purposes when handled according to standard laboratory safety protocols. Proper personal protective equipment should be used when working with this chemical, and material safety data sheets should be consulted for specific handling instructions.

Future research directions for this compound may include exploration of its biological activity profile, development of novel synthetic methodologies, and investigation of its potential as a scaffold for drug discovery. The unique combination of a rigid bicyclic system with flexible functional groups presents numerous opportunities for molecular design and innovation in various chemical applications.

In conclusion, (3R)-3-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-3-hydroxypropanoic acid represents an interesting chiral building block with significant potential in multiple industries. Its distinctive structural features, combined with the growing importance of enantiomerically pure compounds in pharmaceutical development, make it a valuable target for both academic research and industrial applications. As synthetic methodologies continue to advance and new applications are discovered, this compound is likely to maintain its relevance in the chemical research landscape.

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